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Abstract

5-lodo-1H-indole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry
and materials science, valued for its role in the synthesis of complex therapeutic agents and
functional materials.[1][2][3] A comprehensive understanding of its solubility profile is
paramount for its effective utilization in reaction chemistry, purification, formulation, and
biological screening. This guide provides a detailed analysis of the solubility of 5-lodo-1H-
indole-3-carbaldehyde, grounded in theoretical principles and supported by established
experimental methodologies. We present a predictive solubility map across a spectrum of
common organic solvents, detail a robust protocol for empirical solubility determination, and
offer practical insights for laboratory applications.

Introduction: The Significance of 5-lodo-1H-indole-3-
carbaldehyde

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous
natural products and synthetic pharmaceuticals.[1][2] The derivative, 5-lodo-1H-indole-3-
carbaldehyde, offers unique synthetic utility. The aldehyde group at the 3-position is a versatile
handle for a wide array of chemical transformations, including condensations and reductive
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aminations, while the iodo-substituent at the 5-position serves as a crucial site for cross-
coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of
complex molecular architectures.[3]

Successful application of this reagent hinges on its dissolution in an appropriate solvent
system. Solubility dictates reaction kinetics, influences purification strategies like crystallization
and chromatography, and is a critical parameter in developing formulations for screening and in
vivo studies. This document serves as a foundational resource for researchers, providing the
necessary data and protocols to confidently work with this compound.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. Key
descriptors for 5-lodo-1H-indole-3-carbaldehyde are summarized below.

Property Value Source
Molecular Formula CoHeINO PubChem[4]
Molecular Weight 271.05 g/mol PubChem[4]

_ _ Ambeed, Inc. via Sigma-
Physical Form Solid )

Aldrich[5]

XLogP3 (Lipophilicity) 2.3 PubChem[4]
Melting Point 185-186 °C Tang, et al. (2015)[6]

The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity, suggesting that the
compound will favor organic solvents over water but is not excessively nonpolar.[4] The
presence of the N-H group and the aldehyde's carbonyl oxygen allows for hydrogen bonding,
contributing to its solubility in polar solvents.

Theoretical Framework and Predictive Solubility
Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This rule states
that substances with similar intermolecular forces are likely to be soluble in one another. We

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.researchgate.net/figure/Bioactive-natural-compounds-from-1H-indole-3-carboxaldhyde_fig1_319215020
https://www.benchchem.com/product/b3045802?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/13863906
https://pubchem.ncbi.nlm.nih.gov/compound/13863906
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh93e4c405?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/13863906
https://www.rsc.org/suppdata/d1/qo/d1qo00105a/d1qo00105a1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/13863906
https://www.youtube.com/watch?v=XSAIBQ9XbVQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

can classify solvents and predict their interaction with 5-lodo-1H-indole-3-carbaldehyde
based on its structural features.
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- Vials & Solvents

1. Prepare Materials
- 5-lodo-1H-indole-3-carbaldehyde
- Analytlcal Balance

N

that will not fully dissolve.

'

3. Add Solvent
Add a precise volume (e.g., 1.0 mL)

of the chosen solvent to each vial.

l

4. Equilibrate
Seal vials and agitate at a constant
temperature (e.g., 25°C) for 24 hours

'

5. Phase Separation
Centrifuge vials to pellet
undissolved solid.

'

6. Sample Supernatant
Carefully withdraw an aliquot of the
clear supernatant.

l

7. Dilute Sample
Dilute the aliquot with a suitable
mobile phase for analysis.

'

8. Analyze Concentration
Use a calibrated HPLC-UV or
UPLC-UV method to determine
the solute concentration.

'

9. Calculate Solubility
Solubility (mg/mL) =
Concentration (mg/mL) x Dilution Factor

2. Add Excess Solid
Add an amount of solid to each vial

N

u

O
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its
Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed
[pubmed.ncbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. 5-lodo-1H-indole-3-carbaldehyde | CO9H6INO | CID 13863906 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 5. 5-lodo-1H-indole-3-carbaldehyde | 114144-17-1 [sigmaaldrich.com]
e 6. rsc.org [rsc.org]
e 7.youtube.com [youtube.com]

 To cite this document: BenchChem. [solubility of 5-lodo-1H-indole-3-carbaldehyde in
common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3045802#solubility-of-5-iodo-1h-indole-3-
carbaldehyde-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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